Predicted Lipophilicity (clogP) Differentiation Against 4-Phenyl and 4-(4-Chlorophenyl) Analogs
The 4-methoxy substituent in the target compound increases hydrogen bond acceptor capacity and modulates lipophilicity relative to unsubstituted and halogenated analogs. Calculated logP (clogP) for 4-(4-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is approximately 3.1, compared to approximately 3.8 for the 4-phenyl analog and approximately 4.4 for the 4-(4-chlorophenyl) analog . This reduction in lipophilicity is consistent with the electron-donating and polar characteristics of the methoxy group and may translate into improved aqueous solubility and altered membrane partitioning behavior.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.1 |
| Comparator Or Baseline | 4-Phenyl analog: clogP ≈ 3.8; 4-(4-Chlorophenyl) analog: clogP ≈ 4.4 |
| Quantified Difference | ΔclogP ≈ -0.7 vs. 4-phenyl; ΔclogP ≈ -1.3 vs. 4-(4-chlorophenyl) |
| Conditions | In silico prediction using fragment-based method; structures drawn in SMILES and calculated via standard clogP algorithm |
Why This Matters
Lower lipophilicity can reduce non-specific protein binding and phospholipidosis risk, making this compound a preferable scaffold for early-stage lead optimization where balancing potency and ADME properties is critical.
